tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 4 and a tert-butyl carboxylate group at position 1. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules due to its versatile reactivity . The tert-butyl carboxylate group enhances solubility and stability, making it a preferred protective group in multistep synthetic routes .
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 4-chloropyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-9-7(6-14-15)8(12)4-5-13-9/h4-6H,1-3H3 |
InChI Key |
ZECITGQXAAOAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=NC=CC(=C2C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-chloro substituent undergoes nucleophilic displacement with amines, alkoxides, and thiols under mild conditions. Key examples include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | 4-piperidinyl derivative | 78% | |
| Sodium methoxide | MeOH, reflux, 6 h | 4-methoxy derivative | 65% | |
| Thiophenol | K₂CO₃, DMSO, 100°C, 8 h | 4-phenylthio analog | 82% |
The reaction proceeds via a two-step mechanism:
-
Base-assisted deprotonation of the pyrazole N-H to generate a stabilized anion.
-
Attack by the nucleophile at the electron-deficient C4 position, facilitated by the adjacent electron-withdrawing carboxylate group .
Suzuki-Miyaura Cross-Coupling
The chloro group participates in palladium-catalyzed couplings, enabling aryl/heteroaryl introductions:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-phenyl derivative | 73% | |
| 4-Pyridylboronate | PdCl₂(dppf), CsF, THF | 4-(pyridin-4-yl) analog | 68% |
Reaction optimization studies show that microwave irradiation (120°C, 30 min) improves yields by 15–20% compared to conventional heating . Steric hindrance from the tert-butyl group slightly reduces reactivity at C4 compared to unsubstituted analogs.
Hydrolysis and Decarboxylation
Controlled hydrolysis of the ester group produces carboxylic acid derivatives:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, dioxane, reflux, 24 h | 4-chloro-1H-pyrazolo[3,4-b]pyridine | 91% | |
| LiOH, THF/H₂O, rt, 8 h | 1-carboxylic acid derivative | 85% |
The tert-butyl group acts as a protecting group , allowing selective deprotection without affecting the chloro substituent . Decarboxylation occurs above 200°C, forming 4-chloro-1H-pyrazolo[3,4-b]pyridine .
Buchwald-Hartwig Amination
Palladium-mediated couplings with primary/secondary amines yield 4-amino derivatives:
| Amine | Catalyst/Ligand | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 4-morpholinyl analog | 76% | |
| Benzylamine | Pd(OAc)₂/BINAP, t-BuONa | 4-(benzylamino) derivative | 69% |
Kinetic studies reveal that electron-rich amines react faster due to enhanced nucleophilicity .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes regioselective halogenation and nitration:
| Reagent | Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Br₂, FeBr₃ | CH₂Cl₂, 0°C, 2 h | C6 of pyridine | 88% | |
| HNO₃/H₂SO₄ | 0°C → rt, 4 h | C5 of pyrazole | 63% |
Density functional theory (DFT) calculations confirm that C6 of the pyridine ring is the most electrophilic site due to conjugation with the carboxylate group .
Ring-Opening and Rearrangements
Under strong basic conditions (e.g., LDA, −78°C), the pyrazolo[3,4-b]pyridine core undergoes ring-opening to form β-enaminonitriles . This reactivity is leveraged in synthesizing fused polycyclic systems for kinase inhibitor development.
Critical Analysis of Reaction Limitations
-
Steric hindrance : The tert-butyl group reduces reactivity at N1, limiting modifications at this position.
-
Thermal stability : Prolonged heating above 150°C causes partial decomposition (~10–15% loss) .
-
Regioselectivity challenges : Competing reactions at C4 and C6 require careful optimization to avoid mixed products .
These reactions highlight the compound’s utility in generating structurally diverse analogs for drug discovery, particularly in kinase-targeted therapies. Experimental protocols from peer-reviewed studies ensure reproducibility, while theoretical insights guide rational design of new derivatives.
Scientific Research Applications
Therapeutic Uses
Tert-butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has shown promise in various therapeutic applications, particularly as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 inhibitors are valuable in treating inflammatory and allergic diseases such as:
- Chronic Obstructive Pulmonary Disease (COPD)
- Asthma
- Rheumatoid Arthritis
The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects and can alleviate symptoms associated with these conditions .
Case Studies
-
PDE4 Inhibition in COPD :
- A study demonstrated that pyrazolo[3,4-b]pyridine derivatives effectively reduced inflammation in animal models of COPD. The compounds exhibited a significant decrease in inflammatory markers and improved lung function parameters.
-
Anti-inflammatory Effects :
- Research highlighted the anti-inflammatory potential of this compound in vitro. The compound was shown to inhibit pro-inflammatory cytokines in human cell lines, suggesting its potential use as an anti-inflammatory agent.
- Synthesis and Biological Evaluation :
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, highlighting substituent variations, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Reactivity: The chlorine at position 4 in the target compound facilitates nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions, similar to bromine/iodine analogs . However, bromine and iodine offer higher reactivity in cross-coupling (e.g., Suzuki-Miyaura) due to better leaving-group ability .
Physicochemical Properties :
- The tert-butyl carboxylate group universally improves solubility in organic solvents compared to unprotected pyrazolo[3,4-b]pyridines .
- Halogenated derivatives (Br, I) exhibit higher molecular weights and densities, impacting crystallization behavior .
Applications in Drug Discovery :
Biological Activity
Tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activities, including its antiviral, anticancer, and antibacterial properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused ring system that enhances its biological activity. The general formula for this class is , where specific substitutions can significantly influence pharmacological effects.
Antiviral Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For instance, compounds with similar structures have demonstrated efficacy against various viruses:
| Compound | Virus Target | Activity |
|---|---|---|
| Compound 1 | Tobacco Mosaic Virus | High efficacy observed (56.8% curative activity) |
| Compound 2 | Herpes Simplex Virus | Notable anti-HSV-1 activity reported |
The antiviral mechanisms often involve inhibition of viral replication, with some compounds showing enhanced activity when modified with ester groups at specific positions on the pyrazole ring .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. These compounds demonstrate antiproliferative effects across several cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Human Breast Cancer | 0.75–4.15 | Significant growth inhibition |
| Murine Cancer Models | N/A | Tumor growth inhibition in vivo |
In vivo studies have shown that these compounds can inhibit tumor growth without systemic toxicity, making them promising candidates for further development as anticancer agents .
Antibacterial Activity
The antibacterial properties of pyrazolo[3,4-b]pyridines have also been documented. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | Low μg/mL |
| Escherichia coli | Moderate μg/mL |
The mechanisms behind their antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Antiviral Efficacy Against HSV-1 : A study evaluated the compound's effect on Vero cells infected with HSV-1. Results indicated a significant reduction in viral load at concentrations as low as 10 μM.
- Cytotoxicity in Cancer Models : In an orthotopic breast cancer mouse model, administration of the compound led to a marked decrease in tumor size over four weeks without affecting normal tissue proliferation.
Q & A
Q. What are the recommended methods for synthesizing tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate in a laboratory setting?
The synthesis typically involves nucleophilic substitution reactions using tert-butyl chloroformate under basic conditions. A stepwise approach includes protecting the pyrazolo-pyridine core with tert-butyl groups, followed by chlorination at the 4-position. Purification via silica gel column chromatography (hexane:EtOAc gradient) achieves ≥95% purity . For analogous compounds, coupling agents like EDCI or DCC in anhydrous dichloromethane are effective .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR for confirming substituent positions and tert-butyl group integrity.
- IR spectroscopy to identify the carbonyl stretch (~1700 cm⁻¹) of the carboxylate group.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for related pyrazolo-pyridines in triclinic systems (e.g., a=6.0568 Å, P1 space group) .
Q. What safety protocols are essential when handling this compound?
Mandatory precautions include:
Q. What chromatographic methods are effective for purification?
Use silica gel column chromatography with a hexane:EtOAc gradient (8:1 to 4:1) . For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended, as applied to structurally similar heterocycles .
Advanced Research Questions
Q. How can reaction yields be optimized under varying catalytic conditions?
Systematically screen catalysts (e.g., DMAP, triethylamine) and solvents (dichloromethane, THF) at controlled temperatures (0–20°C). Evidence from analogous syntheses highlights DMAP’s role in enhancing efficiency in dichloromethane . Monitor reactions via TLC/HPLC and optimize stoichiometric ratios under inert atmospheres (argon/nitrogen).
Q. What methodologies address discrepancies in reported melting points or spectral data?
Cross-validate purity using HPLC (≥95%) and DSC for precise melting point determination. Polymorphic forms can cause variations; recrystallize in different solvents (ethanol/hexane vs. acetone/water) . XRD analysis (e.g., triclinic P1 system) resolves structural inconsistencies by comparing lattice parameters (a=6.0568 Å, b=12.0047 Å) with literature .
Q. How can computational modeling predict reactivity in nucleophilic substitutions?
Employ DFT calculations (B3LYP/6-31G)* to map electrostatic potential surfaces and identify electrophilic centers. Molecular dynamics simulations model solvent effects (DMSO vs. DCM) on transition states. Parameterization data from analogous pyrazolo-pyridines enable prediction of regioselectivity.
Q. What strategies mitigate decomposition during long-term storage?
Stabilize by storing in argon-purged vials at -20°C with 3Å molecular sieves. Hydrolysis is a key degradation pathway; maintain pH-neutral conditions using additives like 1% triethylamine . Periodically monitor via FTIR to detect carbonyl peak shifts indicating degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
